molecular formula C23H22BrN3O2S B11370017 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11370017
M. Wt: 484.4 g/mol
InChI Key: QDGLDGLXQDAXSI-UHFFFAOYSA-N
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Description

2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with bromophenyl, carbamoylmethyl, and sulfanyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It can be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In material science, the compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The bromophenyl and carbamoyl groups can play crucial roles in binding to target proteins, while the sulfanyl group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
  • 2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The presence of the bromophenyl group in 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE provides unique reactivity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct chemical behaviors and biological activities.

Properties

Molecular Formula

C23H22BrN3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H22BrN3O2S/c1-14-4-8-19(9-5-14)27-22(29)21-15(2)12-16(3)25-23(21)30-13-20(28)26-18-10-6-17(24)7-11-18/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

QDGLDGLXQDAXSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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